molecular formula C15H15N3OS2 B10999065 4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-5-carboxamide

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-5-carboxamide

Cat. No.: B10999065
M. Wt: 317.4 g/mol
InChI Key: HKXOHYZXMHFZRR-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a thiazole ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The pyrrole and thiazole rings are then coupled with the thiophene ring through a series of nucleophilic substitution reactions and amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, which can impart distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C15H15N3OS2

Molecular Weight

317.4 g/mol

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-(2-thiophen-2-ylethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H15N3OS2/c1-11-13(21-15(17-11)18-8-2-3-9-18)14(19)16-7-6-12-5-4-10-20-12/h2-5,8-10H,6-7H2,1H3,(H,16,19)

InChI Key

HKXOHYZXMHFZRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CC=CS3

Origin of Product

United States

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